An In-depth Technical Guide to rac Desethyl Oxybutynin-d11 Hydrochloride: Synthesis, Characterization, and Application as a Bioanalytical Internal Standard
An In-depth Technical Guide to rac Desethyl Oxybutynin-d11 Hydrochloride: Synthesis, Characterization, and Application as a Bioanalytical Internal Standard
This technical guide provides a comprehensive overview of racemic Desethyl Oxybutynin-d11 Hydrochloride, a critical tool for researchers, scientists, and drug development professionals. This document delves into the synthesis, chemical properties, and, most importantly, the application of this stable isotope-labeled internal standard in robust bioanalytical methodologies. The principles outlined herein are grounded in established analytical chemistry and regulatory expectations for bioequivalence and pharmacokinetic studies.
Introduction: The Significance of Oxybutynin and its Metabolite
Oxybutynin is an anticholinergic and antispasmodic agent widely prescribed for the treatment of overactive bladder and urinary incontinence.[1][2] Its therapeutic action is primarily mediated through the antagonism of muscarinic acetylcholine receptors in the bladder's detrusor muscle.[3] However, the clinical use of oxybutynin is often accompanied by anticholinergic side effects, such as dry mouth.[4]
Upon oral administration, oxybutynin undergoes extensive first-pass metabolism in the gut and liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[5][6] This metabolic process results in the formation of N-desethyloxybutynin, an active metabolite that circulates in plasma at concentrations four to ten times higher than the parent drug.[4] This metabolite exhibits a similar antimuscarinic effect on the human detrusor muscle as oxybutynin and is a significant contributor to the observed side effects.[3][7] Consequently, the accurate quantification of both oxybutynin and N-desethyloxybutynin in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and bioequivalence studies.[8][9]
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays.[4] Their co-elution with the analyte and identical ionization behavior effectively compensate for variations in sample preparation and matrix effects, leading to enhanced accuracy and precision.[4] Rac Desethyl Oxybutynin-d11 Hydrochloride serves as an ideal internal standard for the quantification of N-desethyloxybutynin.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | α-(Cyclohexyl-d11)-α-hydroxybenzeneacetic Acid 4-(Ethylamino)-2-butynyl Ester Hydrochloride | [10] |
| CAS Number | 1216405-15-0 | [10][11][12] |
| Molecular Formula | C20H17D11ClNO3 | [12] |
| Molecular Weight | 376.96 g/mol | [10][12] |
| Appearance | White to Light Tan Solid | [12] |
| Storage | 2-8°C Refrigerator | [12] |
| Applications | Labeled metabolite of Oxybutynin, used in incontinence treatment research and as an internal standard in bioanalytical methods. | [9][12] |
Synthesis Pathway
While specific, detailed protocols for the synthesis of rac Desethyl Oxybutynin-d11 Hydrochloride are not extensively published, a logical synthetic route can be devised based on the known synthesis of oxybutynin and its analogs.[13] The key to this synthesis is the introduction of the deuterated cyclohexyl ring early in the process.
A plausible synthesis workflow is as follows:
Caption: Proposed synthesis workflow for rac Desethyl Oxybutynin-d11 Hydrochloride.
Step-by-step Conceptual Synthesis Protocol:
-
Preparation of Methyl 2-(cyclohexyl-d11)-2-hydroxy-2-phenylacetate: This key intermediate is synthesized via a Grignard reaction. Commercially available cyclohexyl-d11-amine can be converted to cyclohexyl-d11-bromide.[14][15] The Grignard reagent, cyclohexyl-d11-magnesium bromide, is then reacted with methyl 2-oxo-2-phenylacetate.
-
Synthesis of 4-(Ethylamino)-2-butyn-1-ol: This side chain can be prepared through a Mannich-type reaction involving propargyl alcohol, formaldehyde, and ethylamine.
-
Transesterification: The deuterated ester from step 1 is reacted with 4-(ethylamino)-2-butyn-1-ol in the presence of a suitable catalyst, such as sodium methoxide, to yield the free base of rac Desethyl Oxybutynin-d11.[13]
-
Hydrochloride Salt Formation: The resulting free base is dissolved in an appropriate solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride to precipitate the final product, rac Desethyl Oxybutynin-d11 Hydrochloride.[13]
Application in Bioanalytical Methods: A Validated System
The primary application of rac Desethyl Oxybutynin-d11 Hydrochloride is as an internal standard for the quantification of N-desethyloxybutynin in biological matrices, typically plasma, using LC-MS/MS.[8][9][16]
Experimental Protocol: LC-MS/MS Quantification of N-desethyloxybutynin
This protocol is a composite of methodologies described in the literature.[8][16][17]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 300 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (rac Desethyl Oxybutynin-d11 Hydrochloride in a suitable solvent like methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Cosmosil C18, 150 mm × 4.6 mm, 5 µm).[8]
-
Mobile Phase: An isocratic mixture of acetonitrile and 1.0 mM ammonium acetate (90:10, v/v).[8]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-desethyloxybutynin: m/z 330.3 → 96.1[18]
-
rac Desethyl Oxybutynin-d11 (Internal Standard): m/z 341.3 → 96.1 (Predicted based on fragmentation pattern)
-
Caption: A typical bioanalytical workflow for the quantification of N-desethyloxybutynin.
Method Validation: Ensuring Trustworthiness
A robust and reliable bioanalytical method is self-validating. Adherence to regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) is crucial.[6] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from multiple sources.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.
-
Calibration Curve: A linear relationship between the analyte concentration and the response (peak area ratio of analyte to internal standard) should be established over the expected concentration range in study samples.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in extracted samples to that of unextracted standards.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under various conditions (freeze-thaw cycles, bench-top, and long-term storage).
Conclusion: An Indispensable Tool for Drug Development
rac Desethyl Oxybutynin-d11 Hydrochloride is a vital analytical reagent that enables the accurate and precise quantification of N-desethyloxybutynin, the primary active metabolite of oxybutynin. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods is essential for generating high-quality data in pharmacokinetic, bioequivalence, and other drug development studies. The methodologies and principles discussed in this guide provide a framework for the effective implementation of this critical tool in a research and regulatory setting.
References
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Pharmaffiliates. rac Desethyl Oxybutynin-d11 Hydrochloride | CAS No : 1216405-15-0. Available from: [Link]
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- Dal Bo, L., et al. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone. Xenobiotica, 2017.
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National Center for Biotechnology Information. Oxybutynin. StatPearls. Available from: [Link]
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- Bhatt, M., et al. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 2013.
- Shah, P. A., et al. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial. Journal of Pharmaceutical and Biomedical Analysis, 2014.
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RxList. Ditropan (Oxybutynin Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. Available from: [Link]
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ECA Academy. FDA publishes new Guidance on Validation of Analytical Methods. Available from: [Link]
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Shah, P. A., et al. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial. Request PDF. Available from: [Link]
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ResearchGate. Simultaneous quantification of oxybutynin and its active metabolite N‐desethyl oxybutynin in rat plasma by ultra high performance liquid chromatography–tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch. Available from: [Link]
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Semantic Scholar. SIMULTANEOUS ESTIMATION AND QUANTIFICATION OF OXYBUTYNIN AND ITS ACTIVE METABOLITE N-DESMETHYL OXYBUTYNINE WITH SENSITIVE HPLC- MS/MS VALIDATED METHODS IN HUMAN PLASMA. Available from: [Link]
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